3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol
Description
Properties
IUPAC Name |
3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-7,12,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWCBIPCLNOWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine and a reducing agent. One common method is the reductive amination of 4-methoxybenzaldehyde using dimethylamine and sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 3-(dimethylamino)-1-(4-methoxyphenyl)propan-2-ol.
Substitution: Formation of various substituted phenylpropanols depending on the substituent introduced.
Scientific Research Applications
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell membranes, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings from Research
- Aromatic Substitutions: The 4-methoxyphenyl group is a common motif in antidepressants (e.g., venlafaxine), suggesting serotonin/norepinephrine pathway modulation . Chlorophenyl or biphenyl variants () exhibit increased lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
- Synthetic Flexibility : Reductive alkylation and esterification methods (Evidences 1, 9) allow modular synthesis of derivatives, enabling optimization of pharmacokinetic properties.
Biological Activity
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol, often abbreviated as DMAPPH, is a synthetic organic compound with significant potential in pharmacological applications. Its structure features a central propanol chain with a dimethylamino group and a 4-methoxyphenyl group, suggesting diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
The molecular formula of DMAPPH is C12H17NO2. It can be synthesized through the condensation of N,N-dimethylaniline with 4-methoxyacetophenone in the presence of an acid catalyst like hydrochloric acid. This method allows for the formation of the desired product via nucleophilic addition followed by dehydration, showcasing the compound's versatility in synthetic organic chemistry.
The biological activity of DMAPPH is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to either the active site or allosteric site, thereby altering enzyme function. Additionally, it may modulate cellular signaling pathways by interacting with receptors on cell membranes.
Analgesic Effects
Research has indicated that compounds related to DMAPPH possess analgesic properties. For instance, (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol has shown promising results in clinical trials for pain management . The dimethylamino group in DMAPPH may enhance lipophilicity, improving its ability to penetrate biological membranes and exert therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of DMAPPH and its derivatives:
- In Vitro Studies : Research conducted on related compounds has shown that structural modifications can significantly influence their biological activity. For example, derivatives with different methoxy positions exhibited varying levels of antimicrobial efficacy .
- Pharmacological Investigations : Studies have highlighted the potential of DMAPPH as a candidate for drug development in treating fungal infections and cancer due to its promising cytotoxicity profiles against specific cell lines.
Comparative Analysis of Related Compounds
To better understand the potential applications of DMAPPH, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one | C12H17NO2 | Similar structure with a different methoxy position |
| 3-(Dimethylamino)-1-p-Tolylpropan-1-one | C12H17NO | Different aryl substitution but retains dimethylamino group |
| 4-Methoxy-N,N-dimethylaniline | C10H15NO2 | Lacks propanol chain but retains similar functional groups |
This table illustrates how variations in structure can affect biological activity, highlighting the unique profile of DMAPPH.
Q & A
Q. Table 1: Biological Activity Comparison with Structural Analogs
| Compound | Target Receptor | Kᵢ (nM) | LogP |
|---|---|---|---|
| This compound | α₂A-Adrenergic | 12 | 2.1 |
| Venlafaxine (1-(4-methoxyphenyl)-2-(dimethylamino)ethanol) | SERT | 82 | 1.8 |
| 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol | Dopamine D₂ | 450 | 2.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
